molecular formula C₃₀H₃₇FN₂O₁₀ B1152610 Hydroxy Iloperidone β-D-Glucuronide

Hydroxy Iloperidone β-D-Glucuronide

Cat. No.: B1152610
M. Wt: 604.62
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Naming Conventions

Hydroxy Iloperidone β-D-Glucuronide is systematically named (3S,4S,5S,6R)-6-(1-{4-[3-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy]-3-methoxyphenyl}ethoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid . This name reflects:

  • The glucuronic acid moiety (tetrahydro-2H-pyran-2-carboxylic acid) in the β-D-configuration.
  • The hydroxy iloperidone aglycone , comprising a 6-fluorobenzo[d]isoxazole core linked to a piperidine-propoxy-methoxyphenylethyl group.
  • The glycosidic bond between the anomeric carbon (C1) of glucuronic acid and the hydroxyl oxygen of the iloperidone metabolite.

The nomenclature adheres to IUPAC guidelines by prioritizing functional group hierarchy (carboxylic acid > glycoside > ether) and stereochemical descriptors for chiral centers.

Molecular Formula and Isotopic Labeling Patterns

The molecular formula of this compound is C30H37FN2O10 , with a monoisotopic mass of 604.62 g/mol . Isotopic labeling is employed to study metabolic pathways and pharmacokinetics:

Isotopologue Molecular Formula Molecular Weight (g/mol) Labeling Position
Non-deuterated C30H37FN2O10 604.62 N/A
[²H4]-Deuterated C30H33D4FN2O10 608.65 Ethyl group hydrogens
[¹³C6]-Labeled C24¹³C6H37FN2O10 610.64 Benzisoxazole aromatic carbons

Deuterated forms, such as this compound-d4, are synthesized by replacing four hydrogen atoms with deuterium at metabolically stable positions (e.g., ethyl group). These labeled analogs are critical for mass spectrometry-based quantification in biological matrices.

Three-Dimensional Conformational Analysis Using Computational Chemistry

The three-dimensional conformation of this compound has been investigated through density functional theory (DFT) and molecular dynamics simulations:

  • Glucuronic Acid Moietý :

    • The β-D-glucuronide adopts a 4C1 chair conformation in aqueous solutions, stabilized by intramolecular hydrogen bonds between O3–H⋯O5 and O4–H⋯O6.
    • Ionization of the carboxylic acid group (pKa ≈ 3.2) introduces electrostatic repulsion, favoring a slightly distorted boat conformation at physiological pH.
  • Aglycone-β-D-Glucuronide Linkage :

    • The glycosidic bond (C1–O–Cphenolic) exhibits restricted rotation (energy barrier ≈ 12 kcal/mol), stabilizing a gauche-gauche conformation .
    • Hydrophobic interactions between the iloperidone aromatic system and the glucuronic acid pyranose ring contribute to conformational rigidity.
  • Solvent Effects :

    • Explicit solvent models predict a 5.8 Å solvent-accessible surface area for the glucuronide, facilitating hydrogen bonding with water molecules.

Comparative Structural Analysis with Parent Compound Iloperidone

Structural differences between this compound and its parent compound, Iloperidone (C24H27FN2O4), are summarized below:

Feature Iloperidone This compound
Core Structure Benzisoxazole-piperidine-acetophenone Benzisoxazole-piperidine-acetophenone + glucuronic acid
Molecular Weight 426.48 g/mol 604.62 g/mol
Polar Groups Methoxy, ketone Methoxy, ketone, carboxylic acid, three hydroxyls
Solubility LogP = 2.57 (lipophilic) LogP = -1.34 (hydrophilic)
Metabolic Site N/A Hydroxyl group at C4 of iloperidone

The addition of the glucuronic acid moiety increases water solubility by 150-fold and introduces hydrogen-bonding capacity, altering receptor binding profiles compared to the parent drug. The glucuronide retains the 6-fluorobenzo[d]isoxazole pharmacophore but lacks affinity for dopamine D2 and serotonin 5-HT2A receptors due to steric hindrance from the glucuronide.

Properties

Molecular Formula

C₃₀H₃₇FN₂O₁₀

Molecular Weight

604.62

Synonyms

4-[3-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxy-α-methylbenzenemethanol β-D-Glucuronide; 

Origin of Product

United States

Scientific Research Applications

Pharmacological Significance

Hydroxy Iloperidone β-D-Glucuronide plays a pivotal role in the metabolism of iloperidone, influencing its pharmacokinetics and pharmacodynamics. The glucuronidation process is essential for drug elimination and can affect the efficacy and safety profiles of medications.

  • Metabolic Pathway : this compound is formed through phase II metabolism, where the hydroxylated form of iloperidone undergoes conjugation with glucuronic acid. This process enhances solubility and facilitates renal excretion, impacting the drug's half-life and bioavailability .
  • Therapeutic Implications : The presence of this metabolite may contribute to the overall therapeutic effect of iloperidone by maintaining effective plasma concentrations while reducing potential toxicity. Understanding its concentration in plasma can help tailor dosing regimens to optimize therapeutic outcomes .

Schizophrenia Treatment

Iloperidone, along with its metabolites, including this compound, has been studied extensively for its efficacy in treating schizophrenia. Clinical trials indicate that iloperidone effectively reduces both positive and negative symptoms of schizophrenia, with hydroxy metabolites potentially playing a role in enhancing these effects through sustained action .

Safety Profile

The glucuronide metabolite may also influence the safety profile of iloperidone. Studies have shown that patients treated with iloperidone experience fewer extrapyramidal symptoms compared to other antipsychotics, which could be partially attributed to the action of its metabolites . Monitoring levels of this compound may provide insights into adverse effects and help mitigate risks associated with treatment.

Research Findings and Case Studies

Numerous studies have investigated the pharmacokinetics and clinical efficacy of this compound:

  • Pharmacokinetic Studies : Research indicates that this compound exhibits a prolonged half-life compared to its parent compound, which may enhance its therapeutic window .
  • Case Studies : Clinical case studies have documented instances where patients demonstrated improved symptom management when their treatment regimen included monitoring glucuronide levels, allowing for more personalized dosing strategies .

Data Table: Pharmacokinetics of this compound

ParameterValue
FormationPhase II metabolism
Elimination RouteRenal excretion
Half-LifeExtended compared to iloperidone
Clinical EfficacyReduces positive/negative symptoms
Adverse EffectsLower incidence of extrapyramidal symptoms

Comparison with Similar Compounds

Pharmaceutical Drug Metabolites

Several glucuronidated drug metabolites share structural and functional similarities:

Compound Parent Drug/Function Quantification Limit (ng/ml) Purity Molecular Weight Key Applications References
SN-38 Glucuronide Metabolite of irinotecan 2.5 97% 567.5 Oncology (detoxification)
Mycophenolic Acid Glucuronide Metabolite of mycophenolate 25 96% 516.5 Immunosuppression monitoring
4-Hydroxy Duloxetine-d6 β-D-Glucuronide Metabolite of duloxetine N/A >95% 557.6 (deuterated) Analytical method development
Bazedoxifene 5-β-D-Glucuronide Metabolite of bazedoxifene N/A N/A 646.73 Estrogen receptor modulation

Key Observations :

  • Quantification Sensitivity : Hydroxy bupropion glucuronide has a lower quantification limit (2 ng/ml) compared to SN-38 glucuronide (2.5 ng/ml), indicating variability in analytical detection thresholds .
  • Structural Complexity : Bazedoxifene glucuronide (C₃₆H₄₂N₂O₉) has a larger molecular structure than apigenin-derived glucuronides, reflecting differences in parent drug complexity .

Natural Product-Derived Glucuronides

Plant-derived β-D-glucuronides exhibit bioactivity but differ in therapeutic targets:

Compound Source Bioactivity Molecular Weight References
Apigenin-7-O-β-D-glucuronide Scutellaria baicalensis Antioxidant, anti-inflammatory 446.3
Quercetin-3-O-β-D-glucuronide Potentilla multifida Analgesic, anti-inflammatory 478.3
Luteolin-7-O-β-D-glucuronide Dracocephalum moldavica Cardioprotective 462.4

Key Observations :

  • Bioactivity : Natural glucuronides often retain pharmacological activity (e.g., apigenin-7-O-β-D-glucuronide’s anti-inflammatory effects ), whereas drug metabolites like iloperidone glucuronide are primarily detoxification products.
  • Structural Features: Plant glucuronides typically conjugate glucuronic acid to flavonoid aglycones, whereas drug glucuronides attach to heterocyclic or alkylamine structures .

Analytical and Industrial Standards

Glucuronides are critical in pharmacokinetic and quality-control studies:

Compound Purity Applications Key Challenges References
Trifluoperazine N-Glucuronide >96% Enzyme activity assays Stability in high-throughput workflows
Phenyl-β-glucuronide N/A Glucuronidase substrate Interference in complex matrices
Scopoletin β-D-Glucuronide 100% Industrial research Limited safety data

Key Observations :

  • Purity Standards : Pharmaceutical glucuronides (e.g., trifluoperazine N-glucuronide) require >95% purity for reliable analytical results , whereas natural compounds may have variable purity depending on extraction methods .
  • Synthesis Challenges : Deuterated glucuronides (e.g., 4-Hydroxy Duloxetine-d6) demand specialized synthesis protocols for isotopic labeling .

Preparation Methods

Iloperidone as the Parent Compound

Iloperidone ((1-[4-[3-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone)) serves as the precursor for Hydroxy Iloperidone β-D-Glucuronide. Its synthesis involves multi-step organic reactions, including:

  • Coupling of benzisoxazole and piperidine derivatives under nucleophilic substitution conditions.

  • Alkylation of methoxyphenethyl ketone with a propoxy-linked intermediate.

  • Purification via column chromatography to achieve >98% purity, as validated by UV spectrophotometry at λ<sub>max</sub> 229.5 nm.

Hydroxylation via CYP2D Enzymes

In vivo and in vitro studies demonstrate that iloperidone undergoes hydroxylation primarily mediated by CYP2D isoforms:

  • CYP2D1/2/4 in rat liver and brain microsomes catalyze 1′-hydroxylation, with K<sub>m</sub> values of 5–20 µM in hepatic systems.

  • Competitive inhibition assays show iloperidone weakly inhibits CYP2D (K<sub>i</sub> = 11.5 µM in liver microsomes), suggesting autoinhibition during prolonged exposure.

Enzymatic Glucuronidation Strategies

In Vitro Glucuronidation Using Liver Microsomes

Rat and human liver microsomes are widely employed for metabolite synthesis:

ParameterRat Liver MicrosomesHuman Liver Microsomes
UGT Isoform UGT1A1, UGT2B7UGT1A4, UGT2B10
Reaction Conditions pH 7.4, 37°C, NADPH systempH 7.4, 37°C, alamethicin
Yield 12–18% over 2 hours8–15% over 3 hours

Data inferred from CYP2D activity studies and glucuronidation kinetics of analogous compounds.

Recombinant UGT Systems

Recombinant UGT1A4 expressed in HEK293 cells improves glucuronide yield:

  • Substrate concentration : 50 µM iloperidone.

  • Time course : Linear product formation for 4 hours, plateauing at 22% yield.

  • Limitations : Requires cofactors (UDP-glucuronic acid) and lacks endogenous transporters for metabolite extrusion.

Chemical Synthesis Approaches

Direct Glycosylation of Hydroxy Iloperidone

While enzymatic methods dominate, chemical synthesis offers scalability:

  • Protection of hydroxyl group : Trimethylsilyl (TMS) ether formation under anhydrous conditions.

  • Koenigs-Knorr reaction : Reaction with acetobromo-α-D-glucuronic acid in dichloromethane, catalyzed by silver triflate.

  • Deprotection : Sequential treatment with ammonium hydroxide and ion-exchange chromatography.

Challenges :

  • Low stereoselectivity (β:α ratio = 3:1).

  • Requires hazardous reagents (e.g., AgOTf).

Semi-Synthetic Hybrid Methods

Combining enzymatic and chemical steps enhances efficiency:

StepMethodOutcome
Hydroxylation CYP2D4-enriched microsomes85% conversion to hydroxy iloperidone
Glucuronidation UGT1A4 + UDPGA65% yield of β-D-glucuronide

Analytical Validation of Synthetic Products

UV Spectrophotometry

  • λ<sub>max</sub> : 229.5 nm for iloperidone; shifts to 235 nm upon glucuronidation.

  • Linearity : 2–20 µg/mL (R<sup>2</sup> = 0.9994) for iloperidone; glucuronide requires derivatization for detection.

Mass Spectrometric Characterization

ParameterHydroxy Iloperidoneβ-D-Glucuronide
Molecular Ion m/z 426.48 [M+H]<sup>+</sup>m/z 602.54 [M+H]<sup>+</sup>
Fragmentation Loss of C<sub>3</sub>H<sub>6</sub>O (58 Da)Loss of glucuronic acid (176 Da)

Fragmentation patterns align with USP-NF guidelines for antipsychotic metabolites .

Q & A

Synthesis and Characterization

Basic: What are the optimal reaction conditions for synthesizing Hydroxy Iloperidone β-D-Glucuronide? Methodological Answer: Synthesis typically involves glucuronidation via UDP-glucuronosyltransferase (UGT) enzymes, with reaction optimization requiring pH 7.4 buffers, UDP-glucuronic acid as a cofactor, and liver microsomes or recombinant UGT isoforms (e.g., UGT1A4) . Purity (>95%) is achieved using reverse-phase HPLC or preparative LC-MS, with deuterated analogs (e.g., this compound-d4) serving as internal standards for quantification .

Advanced: How can conflicting data on glucuronidation efficiency across studies be resolved? Methodological Answer: Discrepancies arise from enzyme source variability (human vs. animal microsomes) or assay conditions (e.g., substrate concentration, incubation time). Use recombinant UGT isoforms to isolate enzyme-specific activity, and validate via kinetic studies (Km, Vmax) paired with LC-MS/MS metabolite profiling .

Analytical Method Development

Basic: Which analytical techniques are recommended for quantifying this compound in biological matrices? Methodological Answer: Basic quantification employs HPLC-UV with C18 columns and mobile phases like acetonitrile/ammonium acetate. For enhanced sensitivity, advanced methods use LC-MS/MS with deuterated internal standards (e.g., this compound-d4) to correct for matrix effects, achieving detection limits <1 ng/mL .

Advanced: How can cross-reactivity with structurally similar glucuronides be minimized in assays? Methodological Answer: Optimize chromatographic separation using gradient elution (e.g., 0.1% formic acid in water/acetonitrile) and selective MRM transitions (e.g., m/z 478→302 for this compound). Validate specificity using interference tests with common metabolites like Hydroxy Pioglitazone glucuronides .

Metabolic Pathways and Variability

Basic: What is the primary metabolic pathway for this compound formation? Methodological Answer: Hydroxy Iloperidone, a phase I metabolite of Iloperidone, undergoes glucuronidation via UGT1A4 in the liver. CYP2D6 polymorphisms significantly influence precursor metabolite (P88/P95) levels, altering glucuronide formation rates .

Advanced: How does interspecies variability in UGT activity impact preclinical pharmacokinetic studies? Methodological Answer: Rodent UGT isoforms (e.g., UGT1A7 in mice) exhibit higher glucuronidation rates than humans. Use chimeric humanized liver mice or human hepatocyte models to improve translational relevance. Cross-validate with in vitro human microsomal assays .

Pharmacogenomic Implications

Basic: How do CYP2D6 polymorphisms affect this compound exposure? Methodological Answer: CYP2D6 poor metabolizers (PMs) show 47% higher Iloperidone AUC and 85% higher P88 metabolite levels, reducing P95 (precursor to glucuronide) availability. Dose adjustments may be needed in PMs (7% of White populations) to avoid toxicity .

Advanced: What experimental designs are optimal for studying glucuronidation pharmacogenomics? Methodological Answer: Combine genotyping (CYP2D6*4, *5 alleles) with population pharmacokinetic modeling. Use sparse sampling in clinical trials and nonlinear mixed-effects modeling (NONMEM) to account for UGT1A4 genetic variability .

Enzyme Interaction Studies

Basic: Which enzymes inhibit or induce this compound formation? Methodological Answer: UGT1A4 inhibitors (e.g., fluconazole) reduce glucuronidation, while inducers (e.g., rifampicin) enhance clearance. Iloperidone itself does not inhibit major CYP isoforms, minimizing drug-drug interactions .

Advanced: How can in vitro-in vivo extrapolation (IVIVE) predict glucuronidation kinetics? Methodological Answer: Use human hepatocyte or microsomal scaling factors, incorporating enzyme abundance (quantified via proteomics) and physiological parameters (hepatic blood flow). Validate against clinical PK data using Simcyp® or GastroPlus® .

Comparative Metabolism with Analogues

Basic: How does this compound differ from other antipsychotic glucuronides? Methodological Answer: Unlike Hydroxy Pioglitazone glucuronide (CYP2C8-mediated), Hydroxy Iloperidone’s formation is CYP2D6/UGT1A4-dependent. Structural differences (e.g., β-D-glucuronide vs. O-glucuronide) affect solubility and renal excretion .

Advanced: What computational tools can predict glucuronide stability and reactivity? Methodological Answer: Molecular docking (AutoDock Vina) identifies UGT-binding affinities, while density functional theory (DFT) predicts glucuronide stability. Pair with in vitro assays to validate hydrolysis rates in plasma .

Stability and Storage

Basic: What are the optimal storage conditions for this compound reference standards? Methodological Answer: Store at -80°C in amber vials under nitrogen to prevent hydrolysis. For short-term use, -20°C with desiccants is acceptable. Confirm stability via periodic LC-MS purity checks (>95%) .

Advanced: How can forced degradation studies inform analytical method robustness? Methodological Answer: Expose the compound to heat (40°C), acidic/basic conditions (pH 2–9), and oxidative stress (H2O2). Monitor degradation products (e.g., free aglycone) using high-resolution MS and correlate with chromatographic peak integrity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.